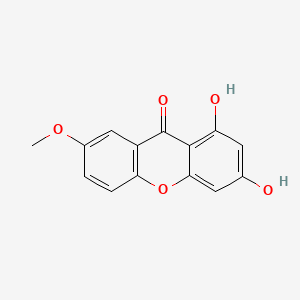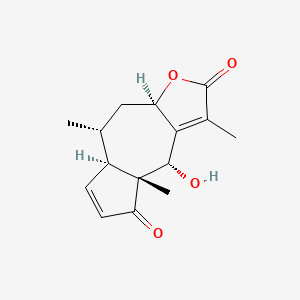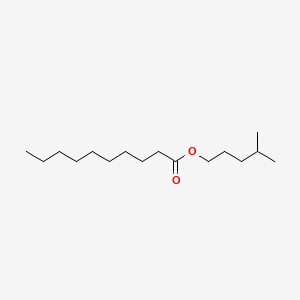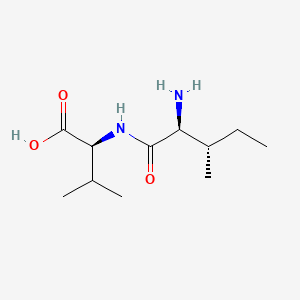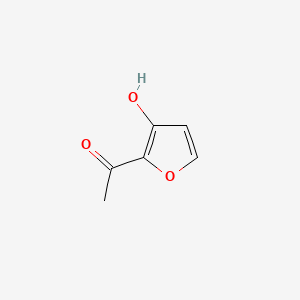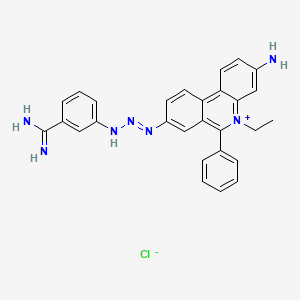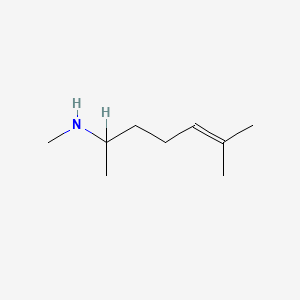
Febrifugine
Descripción general
Descripción
(+)-Isofebrifugine is a natural product found in Cipadessa baccifera, Hydrangea macrophylla, and other organisms with data available.
Aplicaciones Científicas De Investigación
Febrifugine, también conocida como gamma-Dichroine, es un alcaloide con una variedad de aplicaciones de investigación científica. Aquí hay un análisis completo que se centra en seis aplicaciones únicas:
Actividad Antimalárica
This compound ha sido reconocida como un compuesto antimalárico natural durante más de medio siglo. Originalmente se aisló de la planta Dichroa febrifuga. Investigaciones biomédicas recientes han reevaluado las propiedades de la this compound, lo que ha llevado a nuevos descubrimientos en sus actividades antimaláricas .
Síntesis e Investigación SAR
La relación estructura-actividad (SAR) de this compound se ha investigado para desarrollar análogos biológicamente relevantes. Los investigadores han tratado de desarrollar rutas modulares para sintetizar estos análogos para diversas aplicaciones biológicas .
Actividades Biológicas
La amplia gama de actividades biológicas de la halofuginona, más allá de sus propiedades antimaláricas, abarca áreas como el cáncer, la fibrosis y las enfermedades autoinmunes debido a su estructura molecular multifacética .
Mecanismo De Acción
Target of Action
Febrifugine primarily targets the Prolyl-tRNA Synthetase (ProRS) . ProRS is an enzyme that plays a crucial role in protein synthesis by attaching the amino acid proline to the appropriate transfer RNA (tRNA) .
Mode of Action
This compound interacts with ProRS, inhibiting its activity . This inhibition leads to an accumulation of uncharged tRNA within the cell, mimicking a state of reduced cellular proline availability . This interaction disrupts normal protein synthesis, leading to various downstream effects.
Biochemical Pathways
The inhibition of ProRS by this compound affects several biochemical pathways. It activates the amino acid starvation response in both Plasmodium falciparum and a transgenic yeast strain expressing PfcPRS . This response is a protective mechanism that cells employ when amino acids are scarce, altering gene expression to promote survival .
Pharmacokinetics
The half-life of Halofuginone ranges from 23.8 to 72.1 hours . These properties may provide insights into the pharmacokinetics of this compound, although direct studies are needed for confirmation.
Result of Action
The action of this compound leads to several molecular and cellular effects. Its antimalarial activity is notable, with this compound and its analogs inhibiting parasite growth in vitro . Additionally, this compound has been found to alter the production of nitric oxide and tumor necrosis factor alpha in mouse macrophages .
Análisis Bioquímico
Biochemical Properties
Febrifugine interacts with various enzymes and proteins. It has been shown that this compound binds glutamyl-prolyl-tRNA synthetase (EPRS), inhibiting prolyl-tRNA synthetase activity . This inhibition is reversed by the addition of exogenous proline or EPRS .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been demonstrated that halofuginone, a widely studied derivative of this compound, inhibits the development of TH17-driven autoimmunity in a mouse model of multiple sclerosis by activating the amino acid response (AAR) pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to EPRS, inhibiting prolyl-tRNA synthetase activity . This inhibition underlies the broad bioactivities of this family of natural product derivatives .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been reported that this compound notably reduced parasitemias to undetectable levels and displayed curative effects in Plasmodium berghei-infected mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to activate the amino acid response (AAR) pathway
Propiedades
Número CAS |
24159-07-7 |
|---|---|
Fórmula molecular |
C16H19N3O3 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
3-[3-[(2S,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one |
InChI |
InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2/t14-,15-/m0/s1 |
Clave InChI |
FWVHWDSCPKXMDB-GJZGRUSLSA-N |
SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |
SMILES isomérico |
C1C[C@@H]([C@@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |
SMILES canónico |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
febrifugine isofebrifugine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of febrifugine and its analogs in the malaria parasite?
A1: Research has identified the cytoplasmic prolyl-tRNA synthetase (PfcPRS) of the Plasmodium falciparum parasite as the target of this compound and its analogs. [, ]
Q2: How does this compound interact with its target, PfcPRS?
A2: this compound derivatives act as competitive inhibitors of proline, binding to the same site on PfcPRS. This interaction disrupts protein synthesis within the parasite. []
Q3: What are the downstream effects of this compound binding to PfcPRS?
A3: this compound binding to PfcPRS activates the amino acid starvation response in the parasite, ultimately leading to parasite death. []
Q4: Does this compound show activity against different stages of the malaria parasite life cycle?
A4: Yes, studies have shown that halofuginol, a this compound analog, is active against both the liver and asexual blood stages of the malaria parasite, making it a potential dual-stage antimalarial. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C16H19N3O3, and its molecular weight is 301.34 g/mol.
Q6: What spectroscopic data are available for characterizing this compound?
A6: this compound can be characterized using various spectroscopic methods, including proton nuclear magnetic resonance (1H NMR), 13C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy. [, , , ]
Q7: Is this compound stable in solution?
A7: this compound exhibits varying stability depending on the solvent and conditions. It degrades rapidly in water, methanol, and acetonitrile solutions. []
Q8: What is the impact of temperature on this compound stability?
A8: this compound degrades more rapidly at higher temperatures. At 40-80°C, its content significantly reduces within 10 hours. []
Q9: How does light exposure affect the stability of this compound?
A9: Light, particularly bright light, significantly impacts this compound's stability, causing substantial degradation within 108 hours. Storing it in darkness or natural light helps preserve its stability. []
Q10: What structural features are essential for the antimalarial activity of this compound?
A10: The 4-quinazolinone ring, the 1'-amino group, and the C-2', C-3'' O-functionalities are crucial for this compound's activity. []
Q11: How do modifications to the quinazolinone ring affect activity?
A11: Replacing the quinazolinone ring with a thienopyrimidine ring resulted in a this compound analog (compound 15) with potent antimalarial activity and high therapeutic selectivity. []
Q12: Have any this compound analogs shown improved activity or reduced toxicity?
A12: Yes, halofuginone, a synthetic this compound derivative, exhibits potent antimalarial activity. Additionally, halofuginol, another analog, demonstrated good activity against both liver and blood stages of the parasite with reduced toxicity compared to halofuginone and this compound. [, ]
Q13: What is the role of the piperidine ring in this compound's activity?
A13: Studies on regioisomers of the piperidine ring suggest its structure influences the compound's antimalarial activity. [] Modifications like spirocyclic piperidine substitutions at the 1-(3-hydroxypiperidin-2-yl)propan-2-one side chain have shown promise in maintaining anticoccidial activity. []
Q14: What are some strategies for improving the stability, solubility, or bioavailability of this compound?
A14: While specific formulation strategies are not extensively discussed in the provided research, maintaining acidic conditions, low temperatures, and minimal light exposure during processing and storage are crucial for preserving this compound's stability. []
Q15: What analytical methods are used to quantify this compound?
A15: Commonly employed techniques include high-performance liquid chromatography (HPLC), ultraviolet spectrophotometry (UV), and quantitative nuclear magnetic resonance (qNMR). [, , , , , ]
Q16: What are the known toxicities associated with this compound?
A16: this compound is known to cause severe side effects, including emetic effects and liver toxicity, which have hampered its clinical development as an antimalarial drug. [, , ]
Q17: Have any studies explored the long-term effects of this compound?
A17: The provided abstracts do not delve into the long-term effects of this compound.
Q18: What are the potential applications of this compound beyond malaria?
A18: Research indicates that this compound and its derivatives possess potential anticancer, anticoccidial, and antifibrotic activities. [, , , ]
Q19: Has computational chemistry been used in this compound research?
A19: Yes, computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, have been employed to investigate this compound's interactions with its targets and to guide the design of novel analogs with improved properties. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


